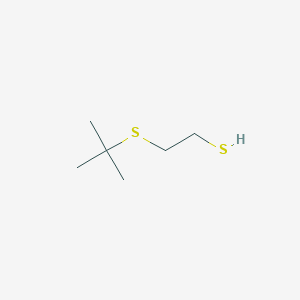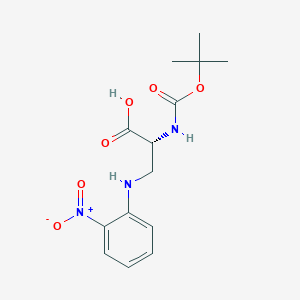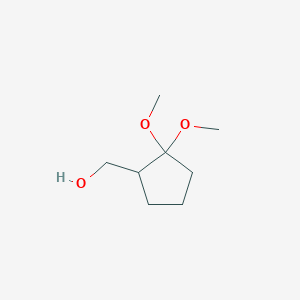
2-(tert-butylsulfanyl)ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butylsulfanyl)ethane-1-thiol is a chemical compound with the molecular formula C₆H₁₄S₂ and a molecular weight of 150.3 g/mol . It is characterized by the presence of a tert-butylsulfanyl group attached to an ethane-1-thiol backbone. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
The synthesis of 2-(tert-butylsulfanyl)ethane-1-thiol typically involves the reaction of tert-butylthiol with ethylene sulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the ethylene sulfide ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.
Analyse Des Réactions Chimiques
2-(tert-butylsulfanyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in another molecule.
Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction. Major products formed from these reactions include disulfides, sulfoxides, and substituted thiols .
Applications De Recherche Scientifique
2-(tert-butylsulfanyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving thiol-disulfide exchange reactions, which are important in protein folding and redox biology.
Medicine: Research into potential therapeutic applications, such as antioxidant properties and drug delivery systems, is ongoing.
Mécanisme D'action
The mechanism of action of 2-(tert-butylsulfanyl)ethane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in maintaining the redox balance within cells and can influence various biochemical pathways. The molecular targets include proteins with reactive cysteine residues, which can form disulfide bonds with the thiol group of the compound .
Comparaison Avec Des Composés Similaires
2-(tert-butylsulfanyl)ethane-1-thiol can be compared with other thiol-containing compounds, such as:
Ethanethiol: A simpler thiol with a shorter carbon chain.
2-Mercaptoethanol: Contains a hydroxyl group in addition to the thiol group.
tert-Butylthiol: Lacks the ethane-1-thiol backbone but has a similar tert-butylsulfanyl group.
The uniqueness of this compound lies in its combination of the tert-butylsulfanyl group and the ethane-1-thiol backbone, which imparts specific chemical properties and reactivity .
Propriétés
IUPAC Name |
2-tert-butylsulfanylethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S2/c1-6(2,3)8-5-4-7/h7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOABOGBRQWNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2662090.png)
![4-(2-ethoxybenzyl)-1-((2,4,6-trimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2662091.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2662093.png)
![5-[(4-chlorophenyl)sulfanyl]-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2662094.png)

![N-(2,3-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2662097.png)


![8-[(2-ethylphenyl)sulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2662104.png)
![(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662105.png)

![4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662110.png)

